2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide
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Overview
Description
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide is a complex organic compound that features a pyrrole ring, a thiazole ring, and an acetamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Formation of the Thiazole Ring: This can be synthesized via the Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thioamides.
Coupling Reactions: The pyrrole and thiazole rings can be coupled using cross-coupling reactions such as Suzuki or Stille coupling.
Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.
Reduction: Reduction reactions can occur at the thiazole ring, potentially forming dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and nucleophiles like amines and thiols.
Major Products
The major products depend on the specific reactions and conditions but can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations.
Biology
In biological research, compounds with pyrrole and thiazole rings are often studied for their potential antimicrobial, antifungal, and anticancer activities.
Medicine
In medicinal chemistry, such compounds are investigated for their potential as drug candidates due to their ability to interact with biological targets.
Industry
In the industry, these compounds can be used in the development of new materials, such as polymers and dyes, due to their unique electronic properties.
Mechanism of Action
The mechanism of action of 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide would depend on its specific biological target. Generally, compounds with such structures can interact with enzymes, receptors, or DNA, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(1H-pyrrol-1-yl)thiazole: A simpler compound with similar ring structures.
N-(3-(2-methylthiazol-4-yl)phenyl)acetamide: A compound with a similar acetamide group but different ring structures.
Uniqueness
The uniqueness of 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide lies in its combination of pyrrole, thiazole, and acetamide groups, which can confer unique biological and chemical properties.
Properties
IUPAC Name |
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS2/c1-13-20-17(12-25-13)14-5-4-6-15(9-14)21-18(24)10-16-11-26-19(22-16)23-7-2-3-8-23/h2-9,11-12H,10H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GILIMVMQFMEDFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)CC3=CSC(=N3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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